molecular formula C14H13N3O3 B2486518 Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate CAS No. 478041-11-1

Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate

Cat. No.: B2486518
CAS No.: 478041-11-1
M. Wt: 271.276
InChI Key: AASGCGWCHGCYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate is a useful research compound. Its molecular formula is C14H13N3O3 and its molecular weight is 271.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Corrosion Inhibition

    A study on quinoxalines, including compounds similar to Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate, has shown their potential as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations were used to determine the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

  • Chemical Synthesis

    Another research highlights the synthesis of ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate ring structures, important in several drug compounds, from ethyl 2-(2-fluorobenzoyl)acetate. This study presents a detailed procedure and mechanistic insights into the synthesis process (Bunce et al., 2011).

  • Molecular Synthesis and Analysis

    Research on the synthesis of quinoxaline derivatives, including processes like nucleophilic addition, ring opening, and recylization, has been conducted. These studies provide valuable insights into the complex chemistry of quinoxaline derivatives (Fahmy et al., 1984).

  • Antiviral Applications

    A study on novel quinoxaline derivatives, including ethyl (6,7‐dimethyl‐2‐oxo‐3,4‐dihydroquinoxalin‐3‐yl)acetate, for their antiviral activity against viruses like HCV, HBV, HSV‐1, and HCMV. This research provides insights into the potential therapeutic applications of quinoxaline derivatives as antiviral agents (Elzahabi, 2017).

Mechanism of Action

Mode of Action

The exact mode of action of Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate is currently unknown due to the lack of specific studies on this compound. Heterocyclic compounds are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Compounds containing a quinoxaline moiety have been found to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .

Properties

IUPAC Name

ethyl 2-[4-(cyanomethyl)-3-oxoquinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-2-20-13(18)9-11-14(19)17(8-7-15)12-6-4-3-5-10(12)16-11/h3-6H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASGCGWCHGCYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2N(C1=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.